2-(1,3-Benzotiazol-2-ilsulfanyl)acetato de etilo

Descripción general

Descripción

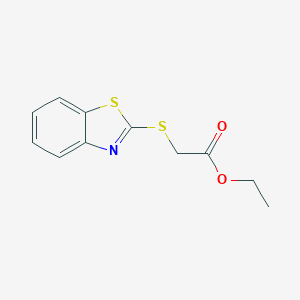

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has been investigated for its potential therapeutic effects, particularly as an anticonvulsant and antimicrobial agent.

- Anticonvulsant Activity : The compound has shown promise in modulating neurotransmitter systems involved in epilepsy. It interacts with various receptors such as GABA (A) alpha-1 and delta receptors, influencing neuronal excitability and potentially offering protective effects against seizures .

- Antimicrobial Properties : Studies have indicated that derivatives of benzothiazole, including ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate, exhibit significant antimicrobial activity. Research has demonstrated that these compounds can inhibit the growth of various pathogens, making them candidates for further development in treating infections .

Biological Research Applications

The compound is also utilized in biological research to understand enzyme inhibition and receptor binding mechanisms.

- Enzyme Inhibition Studies : Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has been studied for its ability to inhibit specific enzymes associated with neurological disorders. This inhibition can provide insights into the biochemical pathways involved in diseases like epilepsy.

- Receptor Binding : Research indicates that this compound can bind to various receptors, affecting their activity. Understanding these interactions is crucial for developing new therapeutic agents targeting neurological conditions .

Industrial Applications

In addition to its medicinal applications, ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate serves as an important intermediate in the synthesis of more complex molecules.

- Synthesis of Pharmaceuticals : The compound is used as a building block in the synthesis of various pharmaceutical agents. Its reactivity allows for modifications that lead to the development of new drugs with enhanced efficacy and safety profiles.

- Agrochemicals : Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is also applied in the agrochemical industry for developing pesticides and herbicides due to its chemical properties that can be tailored for agricultural applications .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate in animal models. Results showed that at a dosage of 100 mg/kg, the compound provided approximately 75% protection against seizures induced by pentylenetetrazole. This significant finding suggests its potential use in developing new anticonvulsant medications.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, several derivatives of benzothiazole were synthesized, including ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, demonstrating that this compound exhibited moderate to significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Mecanismo De Acción

Target of Action

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a compound that has been evaluated for its anticonvulsant activity . The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors , and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and the propagation of action potentials, which are key factors in the onset of seizures.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the electrical activity of neurons, potentially reducing the likelihood of seizure onset.

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate are those involved in neuronal signaling and excitability. By modulating the activity of key receptors and transporters, the compound can influence the flow of ions across neuronal membranes, which in turn can affect the propagation of action potentials along neuronal pathways .

Pharmacokinetics

A computational study was carried out for the calculation of the pharmacophore pattern and prediction of pharmacokinetic properties . The impact of these properties on the compound’s bioavailability and therapeutic efficacy would be an important area for future research.

Result of Action

The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N0-[4-(4-bromophenoxy)benzylidene] acetohydrazide BT 15, showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound’s action can result in a significant reduction in seizure activity.

Análisis Bioquímico

Biochemical Properties

It has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

Cellular Effects

Preliminary studies suggest that it may have potential anticonvulsant activity .

Molecular Mechanism

It is believed to interact with various molecular targets associated with epilepsy, suggesting a potential role in modulating neuronal activity .

Dosage Effects in Animal Models

The dosage effects of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate in animal models have not been extensively studied. One study reported that a compound in the same series showed 75% protection at a dose of 100 mg/kg in mice .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-mercaptobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: This compound shares a similar benzothiazole core and exhibits anticonvulsant activity.

Ethyl (benzothiazol-2-ylsulfonyl)acetate:

Uniqueness

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its specific ester functional group, which allows for further chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .

Actividad Biológica

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings and case studies.

Synthesis of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

The compound is synthesized through a reaction involving chloroethyl acetate and substituted benzothiazoles. Various methods, including conventional and greener techniques (such as microwave irradiation), have been employed to enhance yield and purity. The reactions typically involve the use of bases like potassium carbonate to facilitate the nucleophilic substitution process .

Biological Activity Overview

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds with specific substitutions on the benzothiazole ring demonstrated inhibition zones ranging from 15 mm to over 25 mm against pathogens such as Escherichia coli and Candida albicans .

- Antidiabetic Potential : Research indicates that this compound can enhance glucose uptake in vitro, suggesting potential use in managing diabetes. In a study, derivatives exhibited high scores for anti-diabetic activity with significant inhibition against alpha-amylase and alpha-glucosidase enzymes .

- Anthelmintic Activity : Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has been evaluated for its anthelmintic properties. Some derivatives showed activity comparable to standard drugs like albendazole .

Antimicrobial Studies

A systematic review highlighted the antimicrobial efficacy of various benzothiazole derivatives. The compounds were screened for their ability to inhibit bacterial growth, with IC50 values indicating their potency. The most effective derivatives contained electron-withdrawing groups that enhanced their biological activity .

| Compound | Pathogen Tested | Inhibition Zone (mm) | IC50 (μM) |

|---|---|---|---|

| BZT1 | E. coli | 20 | 47 |

| BZT2 | C. albicans | 25 | 30 |

| BZT3 | S. aureus | 18 | 50 |

Antidiabetic Activity

In vitro assays demonstrated that ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate derivatives significantly increased glucose uptake in muscle cells, mimicking the action of glibenclamide, a known antidiabetic drug. The docking studies revealed strong interactions with target enzymes involved in glucose metabolism .

| Derivative | Glucose Uptake (%) | Alpha-Amylase Inhibition (%) | Alpha-Glucosidase Inhibition (%) |

|---|---|---|---|

| BZT1 | 75 | 80 | 60 |

| BZT4 | 85 | 90 | 70 |

Anthelmintic Studies

The anthelmintic activity was assessed using standard protocols against various helminths. Ethyl derivatives showed promising results with effective paralysis and mortality rates comparable to established treatments .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of benzothiazole derivatives against clinical isolates of resistant bacteria. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial potency.

- Clinical Implications in Diabetes Management : A preclinical trial involving diabetic rats treated with ethyl derivatives showed a marked reduction in blood glucose levels over four weeks, supporting further investigation into their therapeutic potential.

Propiedades

IUPAC Name |

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZLAJJSFPATME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214015 | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24044-88-0, 64036-42-6 | |

| Record name | Acetic acid, (2-benzothiazolylthio)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.